9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
説明
This compound is a spirocyclic derivative featuring a 3-oxa-9-azaspiro[5.5]undecane core, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 9-position and a carboxylic acid moiety at the 7-position. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The spiro[5.5]undecane system provides structural rigidity, which can influence conformational preferences in molecular interactions or crystallography . Its molecular formula is C₂₂H₁₉N₃O₄, with a molecular weight of 395.41 g/mol (calculated from ).
特性
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)22-15-26(12-9-25(22)10-13-30-14-11-25)24(29)31-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKDUADCIACXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C12CCOCC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219407-88-0 | |
| Record name | 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
Target of Action
The compound, also known as 9-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid, is a derivative of tyrosine. Tyrosine is a non-essential amino acid that plays a critical role in the production of several important substances in the body, including proteins, enzymes, and neurotransmitters.
Mode of Action
As a tyrosine derivative, this compound may interact with its targets in a similar manner to tyrosine itself. Tyrosine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage.
Biochemical Pathways
Given its relation to tyrosine, it may be involved in the synthesis of proteins and neurotransmitters, and the regulation of hormones.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of tyrosine, given their structural relationship. This could include influencing hormone secretion, providing energy during physical activity, enhancing cognitive performance under stress, and protecting against exercise-induced muscle damage.
Action Environment
For instance, the compound is stable at room temperature.
: MedChemExpress : MedChemExpress : RSC Publishing
生物活性
The compound 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid (CAS: 2219407-88-0) is a spirocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its antituberculosis properties and other pharmacological effects.
The molecular formula of the compound is with a molar mass of 421.49 g/mol. The compound features a spirocyclic structure that contributes to its unique steric and electronic properties, making it of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C25H27NO5 |
| Molar Mass | 421.49 g/mol |
| CAS Number | 2219407-88-0 |
| Predicted Boiling Point | 634.7 ± 55.0 °C |
| Density | 1.33 ± 0.1 g/cm³ |
Synthesis
The synthesis of this compound involves several steps, typically including methods such as Prins cyclization and other organic synthesis techniques aimed at optimizing the yield and purity of the final product. The detailed synthetic pathway is crucial for understanding its biological activity and potential applications.
Antituberculosis Activity
Recent studies have highlighted the antituberculosis activity of compounds within the spirocyclic class, particularly those targeting the MmpL3 protein of Mycobacterium tuberculosis. Research indicates that derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold exhibit significant activity against both antibiotic-sensitive and multi-resistant strains of M. tuberculosis.
Key Findings:
- Inhibition Mechanism: The compounds act as inhibitors of the MmpL3 protein, which is essential for the survival of M. tuberculosis.
- Comparative Efficacy: Some derivatives have shown higher efficacy compared to standard antituberculosis drugs, suggesting their potential as alternative therapeutic agents.
Other Pharmacological Activities
Beyond antituberculosis effects, there are indications that this compound may possess other biological activities:
- Soluble Epoxide Hydrolase (sEH) Inhibition: Related compounds have demonstrated sEH inhibitory activity, which is relevant in treating chronic kidney diseases.
Case Study:
A study involving a related compound showed that it significantly lowered serum creatinine levels in a rat model when administered orally at a dose of 30 mg/kg, indicating its potential as an effective treatment for chronic kidney diseases .
類似化合物との比較
Comparison with Similar Compounds
Structural Variations
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to protect the amine functionality during peptide synthesis .
- Spirocycle Formation : Utilizing cyclization reactions, such as acid-catalyzed intramolecular esterification or Mitsunobu conditions, to construct the 3-oxa-9-azaspiro[5.5]undecane core .
- Carboxylic Acid Activation : Final deprotection of the Fmoc group under basic conditions (e.g., piperidine in DMF) followed by acidification to yield the free carboxylic acid .
- Validation : Monitor intermediates via HPLC or LC-MS, and confirm final product purity (>95%) by analytical chromatography .
Q. How can the structure of this compound be characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the spirocyclic scaffold and Fmoc group integration .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), particularly for analyzing steric constraints in the spirocyclic system .
Q. What safety precautions are required during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4) and skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent decomposition .
Advanced Research Questions
Q. How can the spirocyclic core influence bioactivity in drug discovery?
- Methodological Answer :
- Conformational Rigidity : The spiro[5.5]undecane system restricts rotational freedom, enhancing binding affinity to target proteins (e.g., GPCRs or enzymes) .
- SAR Studies : Modify substituents on the oxa-aza ring (e.g., fluorine or phenylthio groups) to assess impact on potency and selectivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The Fmoc group and spirocyclic system may lead to poor crystal formation due to steric hindrance or solvent incompatibility .
- Solutions :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO/water mixtures) under slow evaporation .
- Twinned Data Refinement : Use SHELXL to refine twinned crystals by applying HKLF5 instructions and validating with R-factor metrics .
Q. How do contradictory spectral data (e.g., NMR vs. X-ray) affect structural interpretation?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to ring puckering, while X-ray provides static snapshots. Compare NOESY/ROESY data with crystallographic torsion angles .
- Validation : Cross-validate using DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
